molecular formula C13H20N2O2 B3150874 Benzyl N-(5-aminopentyl)carbamate CAS No. 69747-36-0

Benzyl N-(5-aminopentyl)carbamate

Cat. No.: B3150874
CAS No.: 69747-36-0
M. Wt: 236.31 g/mol
InChI Key: ZZRXQSABHQZWCC-UHFFFAOYSA-N
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Description

Benzyl N-(5-aminopentyl)carbamate is a chemical compound with the molecular formula C13H20N2O2. . This compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 5-aminopentyl chain. It is commonly used in organic synthesis, particularly as a protecting group for amines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl N-(5-aminopentyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 1,5-diaminopentane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(5-aminopentyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of benzyl N-(5-aminopentyl)carbamate primarily involves its role as a protecting group. The carbamate moiety protects the amine group from unwanted reactions during synthesis. The protecting group can be removed under specific conditions, such as catalytic hydrogenation or acidic treatment, to yield the free amine .

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on its application. In peptide synthesis, it targets the amine group, preventing it from participating in side reactions .

Comparison with Similar Compounds

Uniqueness: Benzyl N-(5-aminopentyl)carbamate is unique due to its benzyl group, which can be selectively removed using catalytic hydrogenation. This property makes it particularly useful in multi-step organic syntheses where orthogonal protection strategies are required .

Properties

IUPAC Name

benzyl N-(5-aminopentyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRXQSABHQZWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69747-36-0
Record name benzyl N-(5-aminopentyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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